molecular formula C13H19BrN2O2 B14905815 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide

4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14905815
M. Wt: 315.21 g/mol
InChI Key: NGEHNJXKZDFDNI-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a bromine atom at position 4, an ethyl group at position 1, and a carboxamide moiety linked to a 2-(tetrahydrofuran-2-yl)ethyl group. The tetrahydrofuran (THF) substituent introduces an oxygenated heterocycle, influencing polarity and conformational flexibility.

Properties

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

4-bromo-1-ethyl-N-[2-(oxolan-2-yl)ethyl]pyrrole-2-carboxamide

InChI

InChI=1S/C13H19BrN2O2/c1-2-16-9-10(14)8-12(16)13(17)15-6-5-11-4-3-7-18-11/h8-9,11H,2-7H2,1H3,(H,15,17)

InChI Key

NGEHNJXKZDFDNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)NCCC2CCCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.

    Incorporation of the tetrahydrofuran-2-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development for targeting specific diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related pyrrole-2-carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrrole-2-carboxamide C₁₃H₁₇BrN₂O₂ 329.20 2-(Tetrahydrofuran-2-yl)ethyl Enhanced polarity due to THF oxygen; moderate lipophilicity (predicted)
4-Bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide C₉H₁₄BrN₃O 260.13 2-(Dimethylamino)ethyl Basic amine group; higher aqueous solubility at acidic pH
4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide C₁₁H₉BrN₂O₂ 281.11 3-Hydroxyphenyl Phenolic -OH group; acidic, capable of hydrogen bonding
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide C₁₁H₁₀BrN₃O 280.12 4-Pyridinylmethyl Pyridine nitrogen; basic character, potential for coordination chemistry

Key Observations :

  • The THF-containing compound exhibits the highest molecular weight, likely due to the bulky oxygenated substituent.
  • The dimethylaminoethyl analog () is more polar than alkylated derivatives but less polar than the THF-containing compound.
  • The hydroxyphenyl analog () introduces acidity (pKa ~10 for phenolic -OH), impacting solubility and binding interactions.

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